![molecular formula C15H23NO3 B15161248 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde CAS No. 143426-14-6](/img/structure/B15161248.png)
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C13H19NO3. It is a benzaldehyde derivative featuring a diethoxyethyl group and a methylamino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde typically involves the reaction of benzaldehyde with 2,2-diethoxyethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this synthesis include palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzoic acid.
Reduction: 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The diethoxyethyl and methylamino groups may also contribute to its reactivity and interactions with specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(ethyl)amino]methyl}benzaldehyde
- 2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}acetophenone
Uniqueness
2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both diethoxyethyl and methylamino groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
143426-14-6 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-[[2,2-diethoxyethyl(methyl)amino]methyl]benzaldehyde |
InChI |
InChI=1S/C15H23NO3/c1-4-18-15(19-5-2)11-16(3)10-13-8-6-7-9-14(13)12-17/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Clave InChI |
WCTBAKLGODGNFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN(C)CC1=CC=CC=C1C=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
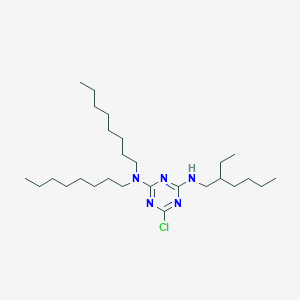

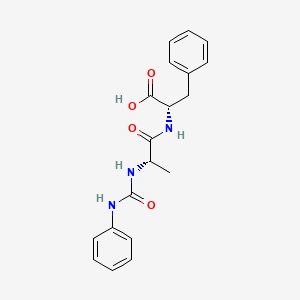
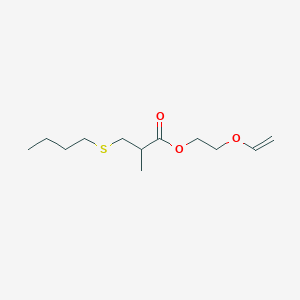
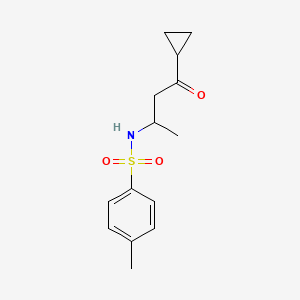
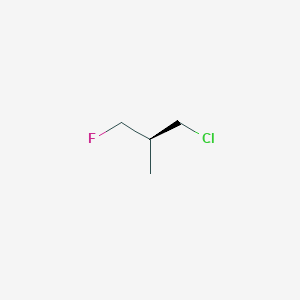
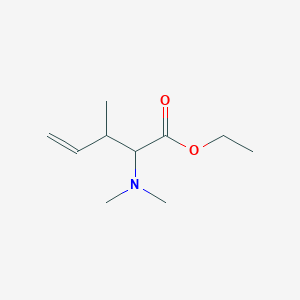
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
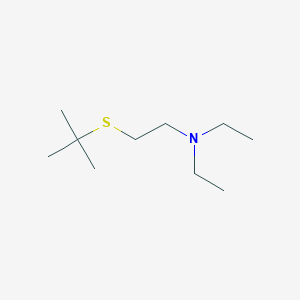
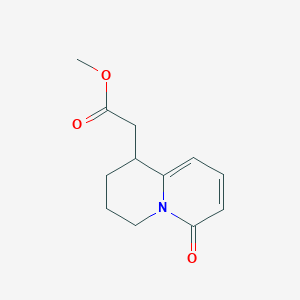
diphenylsilane](/img/structure/B15161260.png)
